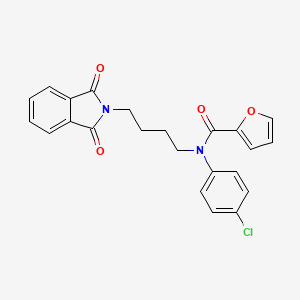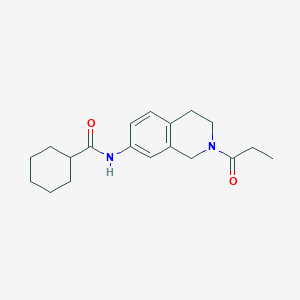
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in the literature . A convenient method for the synthesis of disubstituted derivatives involves the interaction of ketoamides with organomagnesium compounds, followed by cyclization in the presence of catalytic amounts of p-toluenesulfonic acid .Scientific Research Applications
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of related tetrahydroisoquinoline compounds. For instance, the facile synthesis of tetrahydropyrimido quinoline derivatives demonstrates the versatility of cyclohexanone derivatives in synthesizing complex heterocycles with potential bioactivity (Y. M. Elkholy & M. A. Morsy, 2006) Molecules. Additionally, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been applied to synthesize a variety of heterocyclic derivatives from prop-2-ynyl alpha-ketoamides, highlighting a method for constructing complex molecules including tetrahydroisoquinoline analogs (A. Bacchi et al., 2005) The Journal of organic chemistry.
Potential Therapeutic Applications
Research into arylamide hybrids of high-affinity σ2 receptor ligands, including tetrahydroisoquinoline derivatives, has shown promise for tumor diagnosis, suggesting potential applications in developing PET radiotracers for cancer detection (C. Abate et al., 2011) European journal of medicinal chemistry. Additionally, heterocyclic carboxamides, structurally related to tetrahydroisoquinolines, have been evaluated as antipsychotic agents, indicating the broader potential of this chemical framework in developing new therapeutic agents (M. H. Norman et al., 1996) Journal of medicinal chemistry.
Diagnostic and Research Tool Development
The design and synthesis of specific tetrahydroisoquinoline derivatives have been guided by their potential as selective dopamine D3 receptor antagonists, offering insights into the role of dopamine in the CNS and its implications for antipsychotic therapy development (G. Stemp et al., 2000) Journal of medicinal chemistry. This approach underscores the value of such compounds in neuroscience research and the development of diagnostic tools.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-18(22)21-11-10-14-8-9-17(12-16(14)13-21)20-19(23)15-6-4-3-5-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATJBFDFHVMJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
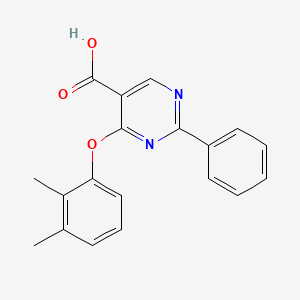
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2911178.png)

![2-(4-Fluorophenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2911180.png)
![N-[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2911181.png)
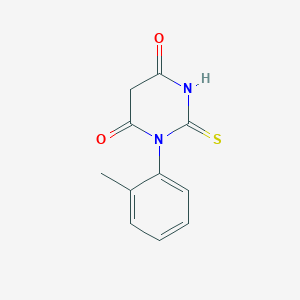
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)
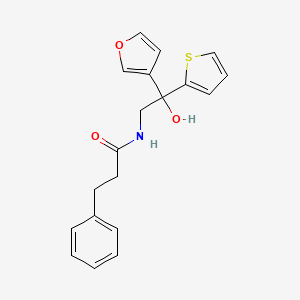
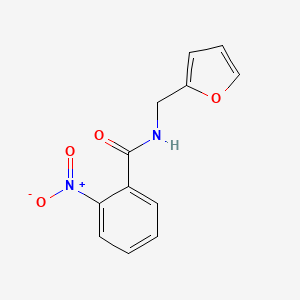



![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)
